![molecular formula C22H19N3O2S B2659072 N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-69-6](/img/structure/B2659072.png)
N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
“N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis
The molecular structure of pyrimidines, including “N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, they can react with chalcones and benzamidine hydrochloride in the presence of choline hydroxide to form substituted pyrimidines .Scientific Research Applications
Anticancer Agents: Pyrimidines have been investigated as potential chemotherapeutic agents. For instance, the compound monastrol acts as an inhibitor of mitotic kinesin and shows promise in cancer treatment .
Anti-Inflammatory Compounds: Researchers have synthesized N-2,4-pyrimidine-N-phenyl-N’-phenyl ureas with potent inhibitory effects against tumor necrosis factor-alpha (TNF-α) generation. These compounds hold potential for managing inflammatory conditions .
Materials Science and Dye Synthesis
Pyrimidine derivatives find applications beyond medicine:
- Merocyanine Dyes : The synthesis of novel merocyanine dyes involves pyrimidine-based structures. For example, 1,3-dimethyl-5-{(thien-2-yl)-[4-(1-piperidyl)phenyl]methylidene}-(1H,3H)-pyrimidine-2,4,6-trione exhibits solvatochromic behavior in various solvents. Such dyes have implications in materials science and optical properties .
Mechanism of Action
properties
IUPAC Name |
N-(3,3-diphenylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-20(19-15-24-22-25(21(19)27)13-14-28-22)23-12-11-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-15,18H,11-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRUCFNQKLVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CN=C3N(C2=O)C=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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